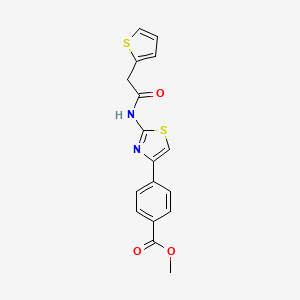
2-(3-溴苯基)哌啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity . The compound 2-(3-Bromophenyl)piperidine hydrochloride is characterized by the presence of a bromophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule.
科学研究应用
2-(3-Bromophenyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
Target of Action
Piperidine derivatives, which include 2-(3-bromophenyl)piperidine hydrochloride, have been found to exhibit anticancer potential . They are known to interact with several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
Piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers . These compounds lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Pathways
2-(3-Bromophenyl)piperidine Hydrochloride, as a piperidine derivative, is believed to affect several biochemical pathways. These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . The compound’s interaction with these pathways can lead to the inhibition of cell migration and cell cycle arrest .
Result of Action
Piperidine derivatives are known to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)piperidine hydrochloride typically involves the following steps:
Bromination of Phenylpiperidine: The starting material, phenylpiperidine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Hydrochloride Salt: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromophenyl)piperidine.
Industrial Production Methods
Industrial production of 2-(3-Bromophenyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(3-Bromophenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the piperidine ring or the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, organolithium compounds.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Boronic acids, palladium catalysts.
Major Products Formed
Substitution: Various substituted phenylpiperidine derivatives.
Oxidation: Piperidone derivatives.
Reduction: Reduced phenylpiperidine derivatives.
Coupling: Biaryl compounds.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)piperidine hydrochloride
- 2-(2-Bromophenyl)piperidine hydrochloride
- 2-(3-Chlorophenyl)piperidine hydrochloride
- 2-(3-Fluorophenyl)piperidine hydrochloride
Uniqueness
2-(3-Bromophenyl)piperidine hydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for research and development .
属性
IUPAC Name |
2-(3-bromophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPCCPSHEGNAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)
![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)

![(5E)-3-[(3,5-dimethylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2578977.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2578979.png)
![N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2578982.png)
![2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2578986.png)



![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578991.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2578992.png)
![5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578993.png)
